molecular formula C9H12O3 B1601414 7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester CAS No. 108586-21-6

7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester

Cat. No. B1601414
CAS RN: 108586-21-6
M. Wt: 168.19 g/mol
InChI Key: DYHIMFGJFXJZEF-UHFFFAOYSA-N
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Description

“7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester” is a chemical compound with the molecular formula C9H12O3 . It has a molecular weight of 168.1898 . The compound is also known by several synonyms, including ‘ethyl 7-oxabicyclo [2.2.1]hept-2-ene-3-carboxylate’, ‘ACMC-20mbm0’, ‘CTK0D6285’, ‘DTXSID60546015’, ‘MFCD31556166’, ‘AS-48716’, and 'Ethyl 7-oxabicyclo [2.2.1]hept-2-ene-2-carboxylate’ .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Synthesis of Saturated Oxygenated Heterocycles

This compound is used in the synthesis of saturated oxygenated heterocycles . These are a class of organic compounds that contain a cyclic structure with oxygen atoms and are saturated, meaning they contain only single bonds .

Diels–Alder Reaction

The compound is used in the Diels–Alder reaction, a chemical reaction between a conjugated diene and a substituted alkene to form a substituted cyclohexene system . This is one of the most common methods for the synthesis of 7-oxanorbornanes .

Asymmetric Total Synthesis

The compound is used in the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics . This process involves the synthesis of a compound from simple, commercially available precursors .

C–O and C–C Bond Cleavage

The compound is used in methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . This process involves breaking the carbon-oxygen and carbon-carbon bonds in the compound .

Generation of Chemodiversity

Due to its bicyclic structure, 7-oxanorbornanes permit to generate a wide chemodiversity in a highly stereoselective manner . This means that a wide variety of chemical structures can be generated from this compound .

Polymerization

Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .

Synthesis of 4,4-dialkyl-2-butenolides

The compound is used as an intermediate in a useful synthesis of 4,4-dialkyl-2-butenolides . This process is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .

Stereoselective Syntheses

7-Oxabicyclo[2.2.1]hept-5-ene derivatives are important intermediates and the base-induced opening of the oxygen bridge of these types of compounds has been used in the stereoselective syntheses of a number of shikimic acid derivatives and other natural products .

properties

IUPAC Name

ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-11-9(10)7-5-6-3-4-8(7)12-6/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHIMFGJFXJZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2CCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546015
Record name Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate

CAS RN

108586-21-6
Record name Ethyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Reactant of Route 2
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Reactant of Route 3
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Reactant of Route 4
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Reactant of Route 5
Reactant of Route 5
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester
Reactant of Route 6
7-Oxabicyclo[2.2.1]hept-2-ene-2-carboxylic acid, ethyl ester

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